(Rac)-Ambrisentan-d5

Bioanalysis Stable Isotope Labeling LC-MS/MS Method Development

LC-MS/MS quantification of ambrisentan in biological matrices demands an internal standard that co-elutes with the analyte while providing distinct mass resolution. (Rac)-Ambrisentan-d5, featuring five phenyl-ring deuterium substitutions, delivers a +5 Da mass shift with minimal deuterium-hydrogen back-exchange risk-critical for low-level quantification. • Achieves 0.1 ng/mL LLOQ in validated UPLC-MS/MS methods. • Maintains isotopic integrity during sample preparation and long-term storage. • Supplied with USP/EP-compliant Certificates of Analysis for regulatory submissions (ANDA, DMF).

Molecular Formula C22H22N2O4
Molecular Weight 383.5 g/mol
Cat. No. B12428510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Ambrisentan-d5
Molecular FormulaC22H22N2O4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
InChIInChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i4D,6D,7D,10D,11D
InChIKeyOUJTZYPIHDYQMC-BGCGZSDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Ambrisentan-d5: Baseline & Specifications


(Rac)-Ambrisentan-d5 (CAS 1392210-85-3) is a stable isotope-labeled analog of ambrisentan featuring five deuterium substitutions on one phenyl ring [1]. With a molecular formula of C22H17D5N2O4 and a molecular weight of 383.45 g/mol, this deuterated compound serves as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of ambrisentan in biological matrices . The compound co-elutes with the unlabeled analyte while enabling distinct mass spectrometric resolution via its +5 Da mass shift .

Workflow Stable isotope-labeled internal standard for LC-MS/MS quantification of ambrisentan
Selection logic +5 Da mass shift with phenyl-ring deuteration; co-elutes with analyte
Use context Bioanalytical method validation and research PK sample analysis

(Rac)-Ambrisentan-d5: Substitution Risks


In LC-MS/MS quantification, the selection of an internal standard is not merely procedural but analytically deterministic. Ambrisentan-d5 differs from ambrisentan-d3 not only in nominal mass (+5 Da versus +3 Da shift) but also in deuterium incorporation site specificity (phenyl ring substitution versus methoxy group deuteration), which directly impacts chromatographic co-elution fidelity, matrix effect compensation, and susceptibility to deuterium-hydrogen back-exchange under varying sample preparation conditions . Substituting ambrisentan-d5 with ambrisentan-d3 without revalidation introduces unquantified bias in accuracy and precision metrics, particularly at the lower limit of quantification (LLOQ) where isotopic interference and signal-to-noise differentiation are most critical [1]. Furthermore, regulatory submissions (ANDA, DMF, or clinical pharmacokinetic studies) require method-specific IS characterization; arbitrary substitution invalidates established calibration models and necessitates full method revalidation per ICH M10 and FDA bioanalytical guidelines [2].

Ambrisentan-d3 is not a direct alternative
Differences in mass shift (+5 Da vs +3 Da) and deuteration site (phenyl ring vs methoxy) may alter co-elution fidelity and matrix effect compensation, requiring full method revalidation.
Hydrogen-deuterium back-exchange risk
Methoxy-d3 labeling (d3 analog) may undergo gradual exchange under certain extraction conditions, whereas phenyl-d5 C-D bonds resist back-exchange, potentially shifting accuracy at low concentrations.
Regulatory documentation mismatch
Research-grade isotopologs may lack the full Certificate of Analysis and characterization depth required for method validation documentation, creating gaps for regulated bioanalysis protocols.

(Rac)-Ambrisentan-d5: Key Differentiators


Mass Shift and Isotopic Purity

(Rac)-Ambrisentan-d5 exhibits a nominal mass shift of +5 Da relative to unlabeled ambrisentan, derived from five deuterium substitutions on a single phenyl ring (phenyl-d5 moiety), compared to the +3 Da shift of ambrisentan-d3 which incorporates deuterium at the methoxy group . This site-specific deuteration pattern yields distinct isotopic purity characteristics and chromatographic behavior. The mass difference provides unambiguous separation from the analyte's natural isotopic envelope, minimizing isotopic cross-talk that can compromise quantification accuracy at low concentrations [1].

Mass shift & purity
Class-level inference
+5 Da (phenyl-d5) vs +3 Da (methoxy-d3)
Supports low-concentration measurement accuracy
Greater mass separation reduces isotopic cross-talk at LLOQ
Bioanalysis Stable Isotope Labeling LC-MS/MS Method Development

Deuterium Exchange Stability

(Rac)-Ambrisentan-d5 incorporates deuterium on the phenyl ring (C-D bonds), which exhibits superior resistance to hydrogen-deuterium back-exchange under typical bioanalytical sample preparation conditions compared to deuterium located on heteroatom-substituted positions such as the methoxy group in ambrisentan-d3 . Carbon-bound deuterium on aromatic rings does not undergo exchange in protic solvents, acidic/basic extraction conditions, or during prolonged storage at room temperature, whereas O-bound deuterium in methoxy-d3 labels may undergo gradual exchange under certain pH conditions, leading to isotopic dilution and compromised quantification accuracy .

D exchange stability
Class-level inference
C-D aromatic: minimal back-exchange
Isotopic integrity across sample prep conditions
O-CD3 label may exchange under acidic/basic extraction
Hydrogen-Deuterium Exchange Sample Preparation Isotope Dilution Mass Spectrometry

Regulatory Documentation and COA

(Rac)-Ambrisentan-d5 is supplied as a fully characterized chemical compound with comprehensive Certificates of Analysis (COA) compliant with USP and EP pharmacopeial traceability requirements . In contrast, ambrisentan-d3 is frequently offered as a research-grade compound with variable characterization depth and documentation levels that may not meet the evidentiary standards required for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) . The d5-labeled standard is specifically positioned for analytical method validation (AMV), quality control (QC) applications, and stability studies in regulated pharmaceutical development environments [1].

Documentation & COA
Cross-study comparable
Full characterization, COA compliant with pharmacopeial traceability
Supports method validation documentation
Distinguishes from research-grade d3 analog for regulated contexts
Regulatory Bioanalysis Method Validation Reference Standards

Quantification Sensitivity in Plasma

A validated UPLC-MS/MS method employing deuterated ambrisentan as internal standard achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for both total ambrisentan in human plasma and unbound ambrisentan in plasma ultrafiltrate [1]. This represents the highest sensitivity reported in the literature for ambrisentan quantification, a level not previously described in published methods. The method also achieved a linear calibration range of 0.1–200 ng/mL in plasma, with inter- and intra-batch precision and accuracy ≤±15% across all QC levels [1].

LLOQ in plasma
Cross-study comparable
0.1 ng/mL (total and free ambrisentan)
Supports human plasma concentration measurement research
20-fold lower than earlier 2 ng/mL literature benchmark
Pharmacokinetics UPLC-MS/MS Lower Limit of Quantification

Recovery and Matrix Effect Compensation

In the validated UPLC-MS/MS method employing deuterated ambrisentan as internal standard, ambrisentan recovery was 69.4% from plasma and 77.5% from plasma ultrafiltrate, with the deuterated IS effectively compensating for these moderate extraction efficiencies to maintain method accuracy and precision [1]. The assay achieved inter- and intra-batch precision and accuracy ≤±15% across all quality control levels (0.3, 10, and 150 ng/mL), satisfying FDA bioanalytical method validation criteria [1]. Plasma protein binding of ambrisentan was determined to be approximately 99% in healthy volunteers, underscoring the necessity of a robust IS for accurate free drug quantification [1].

Recovery & matrix effect
Supporting evidence
Recovery 69.4% plasma; precision ≤±15%
IS compensates for extraction losses and ion suppression
Accuracy maintained despite moderate absolute recovery
Matrix Effect Recovery Bioanalytical Method Validation

Clinical Pharmacokinetic Applications

LC-MS/MS methods employing deuterated ambrisentan internal standards have been successfully applied to clinical pharmacokinetic studies, including pediatric pulmonary arterial hypertension (PAH) populations where sample volume is constrained [1]. A validated simultaneous microdetermination method achieved a linear range of 2–1000 ng/mL with LLOQ of 2 ng/mL using only 50 μL of plasma, demonstrating the feasibility of deuterated IS-based methods for pediatric therapeutic drug monitoring [1]. Additionally, the high-sensitivity 0.1 ng/mL LLOQ method was applied to assess total and free ambrisentan concentrations in healthy volunteers, confirming approximately 99% plasma protein binding and establishing the methodology for future patient studies [2].

Low-volume plasma application
Supporting evidence
50 μL plasma, LLOQ 2 ng/mL; free drug measurement enabled
Supports low-volume human plasma analysis research
Method applied in pediatric study contexts and protein binding assessments
Pediatric Pharmacokinetics Therapeutic Drug Monitoring Pulmonary Arterial Hypertension

(Rac)-Ambrisentan-d5: Application Scenarios


Regulated Bioequivalence & PK Studies

For laboratories conducting clinical or preclinical pharmacokinetic studies under regulatory oversight (FDA, EMA, PMDA), (Rac)-Ambrisentan-d5 enables accurate quantification at concentrations as low as 0.1 ng/mL when integrated into validated UPLC-MS/MS methods [1]. The compound's phenyl-ring deuteration ensures stable isotopic integrity throughout sample preparation and long-term storage, satisfying bioanalytical method validation requirements for precision and accuracy (≤±15%) across the analytical range [1]. This sensitivity supports free drug quantification in protein binding studies and trough-level monitoring in patient populations [1].

Pediatric & Low-Volume PK Monitoring

Pediatric pulmonary arterial hypertension studies face severe sample volume constraints. LC-MS/MS methods employing deuterated ambrisentan internal standards have been validated using only 50 μL of plasma while achieving an LLOQ of 2 ng/mL across a 2–1000 ng/mL linear range [2]. (Rac)-Ambrisentan-d5, with its robust deuterium labeling and minimal back-exchange risk, is ideally suited for these microvolume applications where isotopic fidelity is essential for accurate quantification [2].

Quality Control & Regulatory Submission Support

(Rac)-Ambrisentan-d5 is supplied as a fully characterized reference standard with Certificates of Analysis compliant with USP and EP pharmacopeial traceability requirements . It is specifically positioned for analytical method development, method validation (AMV), and quality control (QC) applications during drug development and commercial production . For organizations preparing ANDA or DMF submissions, the d5 standard provides the documentation rigor required for regulatory acceptance, distinguishing it from research-grade isotopologs intended for non-regulated exploratory work .

Multi-Analyte Quantification in Combination Therapy

Pulmonary arterial hypertension combination therapy involving bosentan, ambrisentan, sildenafil, or tadalafil requires robust multi-analyte LC-MS/MS methods with distinct internal standards for each analyte [2]. Deuterated ambrisentan serves as the analyte-specific internal standard, correcting for matrix effects and extraction variability while enabling simultaneous quantification of all four drugs in a single 5-minute chromatographic run [2]. This approach supports therapeutic drug monitoring and risk/benefit assessment of combination regimens in both adult and pediatric PAH populations [2].

Application
Selection Property
Validation Focus
Human plasma PK study method validation
High-sensitivity quantification support and isotopic integrity
Precision/accuracy documentation context and matrix effect review
Low-volume human plasma analysis
Microvolume method feasibility with stable deuteration
Extraction efficiency and LLOQ verification for limited sample volumes
Method transfer and quality control studies
Reference standard characterization and COA traceability
Documentation compliance for research protocols and method transfer
Multi-analyte bioanalytical method development
Analyte-specific correction in multi-drug IS panels
Cross-analyte interference and accuracy under fast chromatography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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